Superior Potency for TRPC6 Channel Blockade Distinguishes Flufenamic Acid from Mefenamic Acid
In a comparative study of fenamate NSAIDs on recombinant TRP channels, flufenamic acid demonstrated a distinct potency and selectivity profile. For the TRPC6 channel, flufenamic acid exhibited an IC50 of 17.1 ± 7.2 µM, whereas mefenamic acid was largely inactive at concentrations up to 300 µM [1]. This 17.5-fold difference in potency is not a class effect but a specific property of flufenamic acid within the fenamate group, which also includes niflumic acid (IC50: 40.2 µM) and meclofenamic acid (IC50: 37.5 µM) [1]. The rank order of potency for TRPC6 was reported as flufenamic acid > niflumic acid ≈ meclofenamic acid > mefenamic acid [1]. This differential activity highlights the importance of selecting the correct fenamate for TRPC6-targeted research applications.
| Evidence Dimension | TRPC6 Channel Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 17.1 ± 7.2 µM |
| Comparator Or Baseline | Mefenamic acid: >300 µM; Niflumic acid: 40.2 ± 20.1 µM; Meclofenamic acid: 37.5 ± 14.4 µM |
| Quantified Difference | Flufenamic acid is >17.5-fold more potent than mefenamic acid |
| Conditions | FLIPRTetra assay in HEK293 cells expressing human TRPC6, measuring [Ca2+]i changes (n=4-6) |
Why This Matters
For studies investigating the role of TRPC6 in vascular function or disease, flufenamic acid offers the highest potency among common fenamates, enabling lower working concentrations and potentially reducing off-target effects at higher doses.
- [1] Jiang, H., Zeng, B., Chen, G. L., Bot, D., Eastmond, S., Elsenussi, S. E., ... & Xu, S. Z. (2011). Pharmacological comparison of novel synthetic fenamate analogues with econazole and 2-APB on the inhibition of TRPM2 channels. British Journal of Pharmacology, 162(8), 1757-1769. (Data from Table 1) View Source
